molecular formula C18H14N4O2 B11001165 2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-5-yl)acetamide

2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-5-yl)acetamide

Cat. No.: B11001165
M. Wt: 318.3 g/mol
InChI Key: HWRJGADMMCSQOO-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-5-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-5-yl)acetamide typically involves the following steps:

    Formation of 4-hydroxyphthalazinone: This can be achieved through the reaction of phthalic anhydride with hydrazine hydrate under acidic conditions.

    Acylation Reaction: The 4-hydroxyphthalazinone is then acylated with 1H-indole-5-yl acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the phthalazinone ring using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the phthalazinone ring.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-3-yl)acetamide: Similar structure but with a different position of the indole ring.

    2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-7-yl)acetamide: Another positional isomer with different biological properties.

Uniqueness

2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-5-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its isomers.

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C18H14N4O2/c23-17(20-12-5-6-15-11(9-12)7-8-19-15)10-16-13-3-1-2-4-14(13)18(24)22-21-16/h1-9,19H,10H2,(H,20,23)(H,22,24)

InChI Key

HWRJGADMMCSQOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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